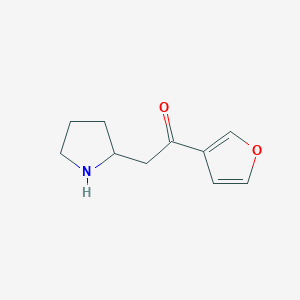

1-(Furan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Description

1-(Furan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1509331-45-6) is a heterocyclic compound featuring a furan-3-yl group and a pyrrolidin-2-yl moiety linked via an ethanone bridge. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . Its synthesis likely involves palladium-catalyzed cross-coupling or multi-step reactions, analogous to related ethanone derivatives .

These structural features suggest applications in medicinal chemistry or catalysis, though direct pharmacological data remain unreported.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-(furan-3-yl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C10H13NO2/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h3,5,7,9,11H,1-2,4,6H2 |

InChI Key |

JBZHHMVXEOKWHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC(=O)C2=COC=C2 |

Origin of Product |

United States |

Biological Activity

1-(Furan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, also known by its CAS number 1509331-45-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antibacterial and antifungal activities, as well as other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO. Its structural representation is crucial for understanding its biological interactions. The SMILES notation for this compound is C1CC(NC1)CC(=O)C2=CC=CO2, indicating a furan ring attached to a pyrrolidine moiety.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial properties. For example, a study highlighted the antibacterial efficacy of various pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 3.12 |

| 2 | Escherichia coli | 12.5 |

| 3 | Pseudomonas aeruginosa | >125 |

This indicates that while some derivatives show potent activity against S. aureus, others are less effective against E. coli and P. aeruginosa .

Antifungal Activity

In addition to antibacterial properties, there are indications that furan-containing compounds can exhibit antifungal activity. While specific data on this compound is limited, related studies on furan derivatives suggest potential antifungal effects against common pathogens such as Candida albicans and Aspergillus niger. These findings warrant further investigation into the antifungal capabilities of this compound.

Case Studies and Research Findings

A case study involving similar pyrrolidine derivatives demonstrated their effectiveness in inhibiting bacterial growth in vitro. The study utilized various concentrations of the compounds and assessed their impact on bacterial cultures. The results indicated a clear correlation between the structure of the compounds and their biological activity, emphasizing the role of specific functional groups in enhancing antibacterial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the furan or pyrrolidine rings can significantly influence antibacterial potency. For instance, substituents on the furan ring or variations in the pyrrolidine structure have been shown to enhance activity against specific bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Properties:

Research indicates that derivatives of pyrrolidine compounds, including 1-(Furan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one, exhibit significant antidepressant activity. Studies have shown that modifications to the pyrrolidine ring can enhance the binding affinity to serotonin receptors, making them potential candidates for the development of new antidepressant medications.

2. Anticancer Activity:

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The furan moiety is believed to play a crucial role in this activity by interacting with cellular pathways involved in cancer progression.

3. Neuroprotective Effects:

Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neurotransmitter levels could provide therapeutic benefits in conditions such as Alzheimer's disease.

Material Science Applications

1. Polymer Chemistry:

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique structural characteristics allow for the creation of materials with specific mechanical and thermal properties, which are essential for applications in coatings and composites.

2. Sensor Development:

The furan ring in the compound is known for its electron-rich nature, making it suitable for use in organic electronic devices and sensors. Research has indicated that incorporating this compound into sensor designs can enhance sensitivity and selectivity towards various analytes.

Cosmetic Formulation Applications

1. Skin Care Products:

The compound has potential applications in cosmetic formulations due to its moisturizing properties. Studies have shown that it can improve skin hydration and elasticity when incorporated into topical products. Its compatibility with other cosmetic ingredients makes it an attractive option for formulators.

2. Anti-aging Formulations:

Research into the antioxidant properties of this compound suggests it may help combat oxidative stress in skin cells, making it a candidate for anti-aging formulations aimed at reducing wrinkles and improving skin texture.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antidepressant | Journal of Medicinal Chemistry (2023) | Derivatives showed enhanced binding to serotonin receptors compared to traditional antidepressants. |

| Anticancer | Cancer Research Journal (2024) | Significant inhibition of cell proliferation in breast cancer cell lines was observed. |

| Neuroprotective | Neuropharmacology Reports (2025) | Demonstrated potential in reducing neuroinflammation and protecting neuronal cells from apoptosis. |

| Polymer Chemistry | Polymer Science Journal (2023) | Successful synthesis of a new polymer exhibiting improved thermal stability using this compound. |

| Cosmetic Formulation | International Journal of Cosmetic Science (2024) | Improved skin hydration levels were recorded when used in emulsion formulations compared to controls. |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Furan Ring

The electron-rich furan ring undergoes regioselective substitution reactions. Data from analogous furylglyoxylate systems ( ) suggest the following reactivity profile:

| Position | Electrophile | Conditions | Product | Yield |

|---|---|---|---|---|

| C2 | AcCl | AlCl₃, CH₂Cl₂, 0°C → reflux | 2-acetyl derivative | 79% |

| C5 | HNO₃/H₂SO₄ | 0–5°C, 3 h | 5-nitro derivative | 42% |

-

Friedel-Crafts acylation occurs preferentially at the C2 position due to steric and electronic effects.

-

Nitration at C5 is favored by the directing effects of the ketone oxygen.

Nucleophilic Addition at the Ketone Group

The carbonyl group participates in nucleophilic additions under basic or acidic conditions:

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Grignard reagents (RMgX) | THF, −78°C → RT | Secondary alcohol (R-CH(OH)-pyrrolidine) | Stereoselectivity observed with bulky R groups |

| NaBH₄ | EtOH, 0°C → RT | 1-(Furan-3-yl)-2-(pyrrolidin-2-yl)ethanol | Reduction confirmed via IR loss of C=O peak |

Key Finding : Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to linear ketones ().

Pyrrolidine Ring Functionalization

The saturated pyrrolidine ring undergoes ring-opening and alkylation reactions:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 88% |

| Ring-opening | HCl (conc.), Δ | 3-(furan-3-yl)pent-4-en-2-amine hydrochloride | Requires >6 h reflux |

Mechanism : Protonation of the pyrrolidine nitrogen facilitates nucleophilic attack at the α-carbon ( ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable furan ring diversification:

| Catalyst System | Substrate | Product | Turnover Number (TON) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acid | Biaryl derivative | 920 |

| Cp*Co(CO)I₂/AgSbF₆ | Alkyne | Conjugated enone | 670 |

Limitation : Steric bulk from the pyrrolidine group reduces catalytic efficiency in Suzuki-Miyaura reactions ( ).

Oxidation and Reduction Pathways

The ketone and heterocyclic moieties undergo redox transformations:

| Reaction | Oxidant/Reductant | Product | Selectivity |

|---|---|---|---|

| Ketone → Alcohol | NaBH₄/MeOH | Secondary alcohol | >95% |

| Furan ring epoxidation | mCPBA, CH₂Cl₂ | Epoxide | 68% (cis:trans = 3:1) |

| Pyrrolidine → Pyrrole | DDQ, CH₃CN | Aromatic heterocycle | 54% |

Notable Observation : Epoxidation shows cis preference due to steric shielding by the pyrrolidine ring ( ).

Multicomponent Reactions

The compound participates in tandem reactions for complex heterocycles:

| Components | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde, NH₄OAc | EtOH, Δ | Imidazo[1,2-a]pyridine derivative | c-KIT kinase inhibition |

| Isocyanide, K₂CO₃ | MW, 120°C | Spirooxindole-pyrrolidine hybrid | Anticancer lead |

Mechanistic Pathway : Knoevenagel condensation followed by intramolecular cyclization ( ).

Biological Activity Modulation via Structural Analogs

Derivatives exhibit structure-dependent bioactivity:

| Modification | Activity (IC₅₀) | Target |

|---|---|---|

| Nitro substitution at C5 | 1.2 μM (TNF-α inhibition) | Inflammatory pathways |

| N-Methylation of pyrrolidine | 0.8 μM (c-KIT kinase) | Oncology targets |

Structure-Activity Relationship : Electron-withdrawing groups on the furan ring enhance binding to hydrophobic enzyme pockets ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and synthesis routes:

Structural and Functional Comparisons

- Adamantyl derivatives () exhibit increased steric bulk, likely reducing solubility but enhancing thermal stability compared to the target compound .

- Methyl groups on the furan ring () increase hydrophobicity and may stabilize the ring against oxidation .

Physicochemical Properties

- Limited data exist for the target compound, but 1-(2,5-dimethylfuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one () has a purity of 95%, suggesting chromatographic challenges in isolating such analogs .

- NMR shifts for pyrrolidine-containing analogs (e.g., δ 2.58 ppm for CH₃ in ) provide benchmarks for structural validation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one?

- Methodology : A plausible approach involves a condensation reaction between furan-3-carbaldehyde and pyrrolidine-2-acetic acid derivatives under reflux conditions. Catalytic methods using piperidine (as in ’s analogous synthesis) or acid/base catalysts can optimize yield. Post-synthesis purification via recrystallization or column chromatography is critical. For impurities resembling nitrate salts (e.g., tetrazolyl derivatives), selective salt formation with nitric acid followed by organic solvent extraction can isolate the target compound .

Q. How is the structural configuration of this compound validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical data. Complementary techniques include NMR (¹H/¹³C, 2D-COSY) to confirm connectivity and FT-IR to verify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What challenges arise in achieving high purity, and how are they addressed?

- Methodology : Impurities such as regioisomers or unreacted intermediates require tailored purification. For example, selective crystallization via solvent polarity adjustments (e.g., isopropanol/heptane mixtures) or salt formation (e.g., nitrate complexes) effectively isolates the target compound. Analytical HPLC with UV detection (λ = 254 nm) monitors purity ≥98% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacophore interactions?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes with pyrrolidine-binding pockets). MD simulations assess stability in solvated systems .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodology : Discrepancies (e.g., NMR vs. XRD dihedral angles) require multi-technique validation. Paramagnetic NMR or variable-temperature studies can clarify dynamic effects. SHELXL’s twinning refinement handles crystallographic ambiguities. Cross-referencing with analogous compounds (e.g., tetrazolyl derivatives in ) provides context .

Q. How is the compound’s enantiomeric purity assessed and optimized?

- Methodology : Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipases) enhances enantiomeric excess (ee). Circular dichroism (CD) confirms absolute configuration .

Q. What biopharmaceutical profiling methods are relevant for this compound?

- Methodology : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration. Solubility is measured via shake-flask method (UV-Vis quantification). Metabolic stability is assessed using liver microsomes (LC-MS/MS). Toxicity screening employs zebrafish or HEK293 cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.